2,4,8-triamino-5-(2-chlorophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4,8-Triamino-5-(2-chlorophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno-pyridine core with multiple amino groups and a chlorophenyl substituent. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-triamino-5-(2-chlorophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of 2-chlorobenzaldehyde, malononitrile, and 2-aminopyridine in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a series of condensation and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,8-Triamino-5-(2-chlorophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Electrophiles or nucleophiles; reactions can be conducted in various solvents, depending on the nature of the substituent and the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2,4,8-Triamino-5-(2-chlorophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 2,4,8-triamino-5-(2-chlorophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups and aromatic structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diamino-5-(2-chlorophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 2,4,8-Triamino-5-phenyl-5H-chromeno[2,3-b]pyridine-3-carbonitrile
- 2,4,8-Triamino-5-(4-chlorophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Uniqueness
The uniqueness of 2,4,8-triamino-5-(2-chlorophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group and multiple amino groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C19H14ClN5O |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
2,4,8-triamino-5-(2-chlorophenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14ClN5O/c20-13-4-2-1-3-10(13)15-11-6-5-9(22)7-14(11)26-19-16(15)17(23)12(8-21)18(24)25-19/h1-7,15H,22H2,(H4,23,24,25) |
InChI Key |
OOXCZVSNJHAVMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)N)OC4=C2C(=C(C(=N4)N)C#N)N)Cl |
Origin of Product |
United States |
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